- Fused compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor and their preparation and use in the treatment of pain, United States, , ,
Cas no 935680-90-3 (5-tert-butyl-2,3-dihydro-1H-inden-1-amine)

935680-90-3 structure
Nome del prodotto:5-tert-butyl-2,3-dihydro-1H-inden-1-amine
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-tert-butyl-2,3-dihydro-1H-inden-1-amine
- 5-TERT-BUTYL-2,3-DIHYDRO-1H-INDEN-1-YLAMINE
- 5-(tert-Butyl)-2,3-dihydro-1H-inden-1-amine
- 1H-Inden-1-amine, 5-(1,1-dimethylethyl)-2,3-dihydro-
- 5-TERT-BUTYL-1-AMINO-INDAN
- MFCD11040621
- AKOS006308599
- DTXSID00467710
- JYRVCRJPCWMDQT-UHFFFAOYSA-N
- 935680-90-3
- SCHEMBL1856329
- P16660
- 5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine (ACI)
-
- Inchi: 1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3
- Chiave InChI: JYRVCRJPCWMDQT-UHFFFAOYSA-N
- Sorrisi: NC1C2C=CC(=CC=2CC1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 189.151749610g/mol
- Massa monoisotopica: 189.151749610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 204
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Densità: 0.982
- Punto di ebollizione: 274.282°C at 760 mmHg
- Punto di infiammabilità: 119.274°C
- Indice di rifrazione: 1.539
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01374-5g |
5-(tert-butyl)-2,3-dihydro-1H-inden-1-amine |
935680-90-3 | 95% | 5g |
$1500 | 2023-09-07 | |
Ambeed | A677792-1g |
5-(tert-Butyl)-2,3-dihydro-1H-inden-1-amine |
935680-90-3 | 97% | 1g |
$591.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749697-1g |
5-(tert-Butyl)-2,3-dihydro-1h-inden-1-amine |
935680-90-3 | 98% | 1g |
¥5791.00 | 2024-04-24 |
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Solvents: Methanol , Water ; 16 h, 60 psi, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 16 h, 60 psi, 50 °C
Riferimento
- Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain ManagementJournal of Medicinal Chemistry, 2008, 51(3), 392-395,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Preparation of substituted bicyclic carboxamide and urea compounds as vanilloid receptor ligands, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 16 h, 60 psi, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Preparation of indazole derivatives as TRPV1 receptor inhibitors, World Intellectual Property Organization, , ,
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Preparation Products
5-tert-butyl-2,3-dihydro-1H-inden-1-amine Letteratura correlata
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
935680-90-3 (5-tert-butyl-2,3-dihydro-1H-inden-1-amine) Prodotti correlati
- 61341-86-4((1S)-indan-1-amine)
- 10277-74-4((1R)-2,3-dihydro-1H-inden-1-amine)
- 34698-41-4(indan-1-amine)
- 361389-86-8(3-Methyl-indan-1-ylamine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935680-90-3)5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Purezza:99%
Quantità:1g
Prezzo ($):532.0